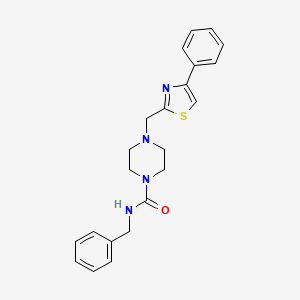
N-benzyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “N-benzyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide” has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide, groups with known antibacterial activity . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, etc.) . The thiazole ring is a common feature in these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds similar to “this compound” have been reported. For example, the synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Potential Antipsychotic Agents
Researchers have synthesized and evaluated heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride as potential antipsychotic agents. These analogues, including pyridine-, thiophene-, and other heterocyclic carboxamides, showed promising in vitro and in vivo activities indicative of antipsychotic properties with less propensity for extrapyramidal side effects, suggesting their potential as backup compounds for antipsychotic therapy (Norman et al., 1996).
Antiviral and Antimicrobial Activities
A study on new urea and thiourea derivatives of piperazine doped with Febuxostat has shown significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. This research highlights the biological interest in such compounds for developing new antiviral and antimicrobial agents (Reddy et al., 2013).
Neuroleptic Agents as Atypical Antipsychotic Agents
Substituted benzamides, prepared as potential atypical antipsychotic agents, were evaluated for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some analogues demonstrated potent in vitro and in vivo activities, suggesting their effectiveness as atypical antipsychotic agents with a superior pharmacological profile, indicating the potential for treating schizophrenia with a lower risk of inducing extrapyramidal side effects (Norman et al., 1996).
Inhibitors of Soluble Epoxide Hydrolase
Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase has identified compounds with robust effects on serum biomarkers, suggesting their applicability in investigating disease models. This study highlights the critical role of the triazine heterocycle for potency and selectivity, providing insights into designing new therapeutic agents (Thalji et al., 2013).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, could influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, could potentially be influenced by environmental factors .
Zukünftige Richtungen
The future directions for “N-benzyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their biological activities. For instance, the antibacterial activity of similar compounds could be further investigated, potentially leading to the development of new antibacterial agents .
Eigenschaften
IUPAC Name |
N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(23-15-18-7-3-1-4-8-18)26-13-11-25(12-14-26)16-21-24-20(17-28-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXDUBAYXILNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2857237.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2857238.png)

![N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2857240.png)
![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)